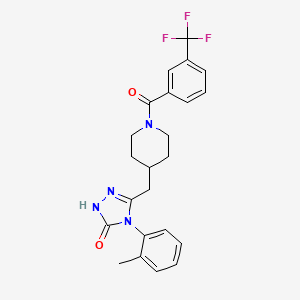

CC1(COC1)c1cc(on1)C(O)=O

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CC1(COC1)c1cc(on1)C(O)=O is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is also known as 5-(hydroxymethyl)furfural (HMF) and is derived from biomass. HMF is a versatile compound that can be used as a building block for the synthesis of various chemicals and materials.

Aplicaciones Científicas De Investigación

Turning Waste into Wealth

The sustainable production of high-value-added chemicals from the catalytic coupling of carbon dioxide (CO2) with nitrogenous small molecules presents a promising route to carbon neutrality. The integration of nitrogenous reactants into CO2 reduction expands the scope of carbon capture and utilization (CCU) techniques beyond simple carbon species, producing valuable chemicals such as urea, methylamine, ethylamine, formamide, acetamide, and glycine. C-N bond formation is central to N-integrated CO2 reduction, highlighting the importance of catalytic attributes in enabling C-N coupling and suggesting future research directions for comprehensive performance improvement in C-N coupling systems (Liu et al., 2022).

Carbon Dioxide Utilization with C–N Bond Formation

The chemical absorption technique using amino-containing absorbents for carbon capture showcases the potential of CO2 as an environmentally friendly feedstock, replacing hazardous routes for commodity chemical production. This approach, which involves C–N bond formation, aims to overcome the energy-intensive desorption and compression processes in carbon capture and storage/sequestration (CCS). The review discusses advances in carbon capture and utilization (CCU), particularly in producing oxazolidinones, quinazolines, carbamates, isocyanates, and polyurethanes from CO2, highlighting the potential of using captured CO2 for chemical transformation under low pressure (Yang et al., 2012).

CO2 Utilization Developments in Conversion Processes

The review covers the current status of CO2 utilization in converting it to valuable chemicals through carboxylation and reduction reactions. It identifies three stages of development: existing mature technologies (e.g., urea production), emerging technologies (e.g., formic acid manufacture), and innovative explorations (e.g., electrocatalytic ethylene production). This highlights the potential of CO2, stemming from petrochemical plants, as a raw material for the chemical industry, emphasizing the need for research to assess the viability of promising exploratory technologies for industrial applications (Alper & Orhan, 2017).

Propiedades

IUPAC Name |

3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-8(3-12-4-8)6-2-5(7(10)11)13-9-6/h2H,3-4H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXKXZUFTVTHLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C2=NOC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2971092.png)

![(6-fluoro-1,1-dioxido-4-(4-(trifluoromethoxy)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2971094.png)

![benzyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2971095.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide](/img/structure/B2971096.png)

![tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate](/img/structure/B2971099.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2971105.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)acetamide](/img/structure/B2971108.png)

![5-{[3-Oxo-2-(thiophen-2-yl)piperazin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2971111.png)